molecular formula C27H36O11 B011284 Tinophylloloside CAS No. 102907-33-5

Tinophylloloside

Cat. No.: B011284
CAS No.: 102907-33-5
M. Wt: 536.6 g/mol
InChI Key: MQTGQGFLTYWGDL-HMAXOINASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tinophylloloside is a clerodane-type diterpenoid compound isolated from the stems of Tinospora sagittata, a perennial vine belonging to the family Menispermaceae. This compound is known for its diverse biological activities, including cytotoxic and α-glucosidase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tinophylloloside is typically isolated from natural sources rather than synthesized chemically. The extraction process involves the use of ethanol to extract the compounds from the dried plant material. The ethanol extract is then partitioned with solvents like petroleum ether, ethyl acetate, and n-butanol. The ethyl acetate-soluble fraction is subjected to column chromatography to isolate this compound .

Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from Tinospora sagittata, which is cultivated in specific regions for this purpose .

Chemical Reactions Analysis

Types of Reactions: Tinophylloloside undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups present in the compound.

    Reduction: This reaction can alter the oxidation state of the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens or nucleophiles under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while reduction may produce reduced forms of this compound .

Scientific Research Applications

Tinophylloloside has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tinophylloloside involves its interaction with specific molecular targets and pathways. For instance, its cytotoxic effects are mediated through the induction of apoptosis in cancer cells. This process involves the activation of caspase-3, leading to nuclear condensation, DNA fragmentation, and the formation of apoptotic bodies .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features and the range of biological activities it exhibits. Its α-glucosidase inhibitory activity, in particular, sets it apart from other similar compounds .

Biological Activity

Tinophylloloside is a clerodane diterpenoid isolated from various species of the Tinospora genus, particularly Tinospora sagittata and Tinospora bakis. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, antidiabetic, and cytotoxic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

This compound has the molecular formula C27H36O11C_{27}H_{36}O_{11} and a chemical structure characterized by a complex arrangement of rings and functional groups typical of clerodane diterpenoids. The structure can be depicted as follows:

This compound Structure C27H36O11\text{this compound Structure }\quad \text{C}_{27}\text{H}_{36}\text{O}_{11}

1. Antidiabetic Properties

Research has indicated that this compound possesses significant antidiabetic properties. A study conducted on extracts from Tinospora bakis revealed that several furanoditerpenoids, including this compound, exhibited notable anti-glycation effects. These effects were measured against established agents like rutin and quercetin, indicating that this compound may play a crucial role in managing diabetes-related complications.

Table 1: Anti-Glycation Activity of this compound Compared to Other Compounds

CompoundIC50 (μM)
This compound260 ± 2.50
Rutin909 ± 5.86
Quercetin265 ± 3.88

This data suggests that this compound is more effective than some traditional agents in inhibiting glycation processes, which are critical in the pathogenesis of diabetes complications .

2. Cytotoxic Activity

Despite its promising bioactivity, studies have shown that this compound does not exhibit significant cytotoxic effects against certain cancer cell lines such as K562 (chronic myelogenous leukemia) and HL-60 (promyelocytic leukemia) at concentrations up to 10 μM. This finding indicates that while it may have therapeutic potential, its efficacy as an anticancer agent requires further investigation .

Table 2: Cytotoxic Activity of this compound

Cell LineConcentration (μM)Cytotoxic Effect
K56210None observed
HL-6010None observed

3. Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been highlighted in various studies involving extracts from Tinospora species. These extracts have been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by chronic inflammation .

Case Studies

Several case studies have explored the biological activities of this compound:

  • Study on Anti-inflammatory Effects : An investigation into the ethanol extract of Tinospora cordifolia demonstrated significant inhibition of pro-inflammatory cytokines in murine models, suggesting that constituents like this compound contribute to these effects .
  • Antidiabetic Mechanisms : A study focusing on the mechanisms behind the antidiabetic properties of Tinospora bakis found that compounds such as this compound could improve insulin sensitivity and reduce blood glucose levels in diabetic models .

Properties

IUPAC Name

methyl (2S,4aS,6aR,9R,10aS,10bS)-2-(furan-3-yl)-6a,10b-dimethyl-4-oxo-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,4a,5,6,9,10,10a-octahydrobenzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H36O11/c1-26-6-4-15-24(33)37-17(13-5-7-35-12-13)10-27(15,2)19(26)9-14(8-16(26)23(32)34-3)36-25-22(31)21(30)20(29)18(11-28)38-25/h5,7-8,12,14-15,17-22,25,28-31H,4,6,9-11H2,1-3H3/t14-,15+,17-,18+,19+,20+,21-,22+,25+,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQTGQGFLTYWGDL-HMAXOINASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1CC(C=C2C(=O)OC)OC4C(C(C(C(O4)CO)O)O)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@@H]3C(=O)O[C@@H](C[C@]3([C@@H]1C[C@H](C=C2C(=O)OC)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C)C5=COC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102907-33-5
Record name Tinophylloloside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102907335
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tinophylloloside
Reactant of Route 2
Tinophylloloside
Reactant of Route 3
Tinophylloloside
Reactant of Route 4
Tinophylloloside
Reactant of Route 5
Tinophylloloside
Reactant of Route 6
Tinophylloloside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.